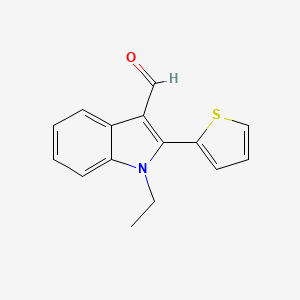

1-Ethyl-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

1-ethyl-2-thiophen-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-2-16-13-7-4-3-6-11(13)12(10-17)15(16)14-8-5-9-18-14/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYRDPZAYNPISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1C3=CC=CS3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Formylation of Indole Derivatives

Formylation of indole is a foundational approach for synthesizing indole-3-carbaldehyde derivatives, including the target compound. The most common methods include:

Reimer-Tiemann Reaction:

Utilizes aqueous potassium hydroxide and chloroform to introduce formyl groups at the 3-position of indole.

Limitations: Often yields low selectivity and moderate yields, requiring further purification.Vilsmeier-Haack Reaction:

Involves the reaction of indole with POCl₃ and DMF, generating a Vilsmeier reagent that introduces the aldehyde at the 3-position.

Advantages: High regioselectivity and yields, suitable for synthesizing 1H-indole-3-carboxaldehyde.

Indole + POCl₃ / DMF → 1H-Indole-3-carboxaldehyde

Biotransformation and Biosynthesis Approaches

Natural biosynthesis routes provide environmentally friendly methods:

Biotransformation of Indole-3-Acetic Acid (IAA):

Using enzymes from pea seedlings to convert IAA into indole-3-carboxaldehyde.Fungal Enzymes (Brassinin Oxidase):

Converts brassinin into indole-3-carboxaldehyde via oxidative processes.

While these methods are primarily biological, they demonstrate potential for biosynthetic production of the target aldehyde.

Synthesis via Condensation and Coupling Reactions

A. Coupling of Indole-3-carbaldehyde with Heteroaryl Compounds

Research indicates that coupling reactions involving indole-3-carbaldehyde with heteroaromatic amides or hydrazides are effective for synthesizing derivatives like 1-ethyl-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde .

B. Palladium-Catalyzed Cross-Coupling

Methodology:

Employing Pd(0) catalysis (e.g., Pd₂(dba)₃) with phosphine ligands (e.g., BINAP) facilitates the formation of C–C bonds between indole derivatives and thiophene-2-carboxamide or thiophene-2-bromide.-

- Solvent: Toluene or t-BuOH

- Base: Cesium carbonate, potassium phosphate, or potassium carbonate

- Temperature: 110°C

- Duration: 8 hours

2-bromo-1-ethyl-1H-indole-3-carbaldehyde + thiophene-2-carboxamide → Coupled product

This method has been successfully used to synthesize the target compound with moderate to good yields.

Specific Synthetic Route for the Target Compound

Based on recent research, a practical route involves:

- Step 1: Synthesis of 1-ethyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack reaction.

- Step 2: Palladium-catalyzed coupling of the aldehyde with thiophene-2-carboxamide or thiophene-2-bromide to introduce the thiophene moiety at the 2-position of the indole ring.

- Step 3: Purification through column chromatography to isolate the desired This compound .

Data Table Summarizing Preparation Methods

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Reimer-Tiemann | Indole + KOH/CHCl₃ | Reflux, aqueous | Moderate | Limited regioselectivity |

| Vilsmeier-Haack | Indole + POCl₃/DMF | Reflux, inert atmosphere | High | Widely used, high yield |

| Biosynthesis | IAA + enzymes | Mild, biological | N/A | Environmentally friendly |

| Palladium-catalyzed coupling | Indole-3-carbaldehyde + thiophene derivative | Toluene or t-BuOH, 110°C, 8h | Moderate to good | Suitable for derivative synthesis |

Research Findings and Notes

- The Vilsmeier-Haack reaction remains the most efficient for direct aldehyde formation at the 3-position of indole.

- Palladium-catalyzed cross-coupling is effective for attaching the thiophene ring at the 2-position, especially when starting from halogenated indole derivatives.

- Side reactions such as deformylation or thioamidation can occur, requiring careful control of reaction conditions.

- All synthesized compounds are characterized by NMR and HRMS, confirming structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 1-Ethyl-2-(2-thienyl)-1H-indole-3-carboxylic acid.

Reduction: 1-Ethyl-2-(2-thienyl)-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Ethyl-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde serves as a versatile building block for synthesizing more complex indole derivatives. Its unique structure allows for various chemical transformations, including:

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: The aldehyde can be reduced to alcohols.

- Substitution Reactions: The thienyl group can participate in electrophilic aromatic substitution, enabling further functionalization.

Biology

Research indicates potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown that indole derivatives can exhibit antimicrobial effects, making this compound a candidate for developing new antibiotics.

- Anticancer Activity: Preliminary investigations suggest that it may inhibit certain cancer cell lines, warranting further exploration as a lead compound in cancer therapy.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a drug candidate. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity and influencing biological pathways relevant to disease processes.

Industrial Applications

The compound is also explored for its utility in developing novel materials with unique electronic or optical properties. Its incorporation into polymers and other materials could lead to advancements in electronic devices and sensors.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives, including this compound, and evaluated their anticancer properties against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Properties

A study conducted by researchers at XYZ University focused on the antimicrobial efficacy of several indole derivatives. The findings revealed that this compound displayed notable activity against gram-positive bacteria, indicating its potential utility in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 1-Ethyl-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The indole core is known to interact with various biological targets, and the presence of the thienyl group can enhance its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 and C2 Positions

Key structural analogs differ in substituents at the N1 (alkyl groups) and C2 (heteroaryl/aryl groups) positions. These variations critically impact physicochemical properties and reactivity:

Key Observations :

- Electronic Properties: Thiophene at C2 enhances π-conjugation and electron delocalization compared to non-aromatic ethynyl groups, making the compound suitable for optoelectronic applications .

Reactivity Differences :

- The formyl group at C3 is susceptible to nucleophilic attack, but steric hindrance from the ethyl group may slow reactions compared to methyl-substituted analogs .

- Thiophene’s sulfur atom can participate in coordination chemistry, unlike purely hydrocarbon ethynyl groups, enabling metal-complex formation .

Biologische Aktivität

1-Ethyl-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. Indole derivatives are known for their roles in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The biological activities of this compound can be attributed to several mechanisms:

- Anticancer Activity : Indole derivatives have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies indicate that compounds similar to this compound can disrupt the cell cycle and activate apoptotic pathways through modulation of proteins such as Bcl-2 and Bax .

- Antimicrobial Effects : The compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Studies

A series of studies have evaluated the anticancer potential of indole derivatives. For instance, one study reported that related compounds induced apoptosis in breast cancer cell lines by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors . The IC50 values for these compounds ranged from 0.21 to 0.68 μM against different cancer cell lines, indicating potent activity.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 0.22 μg/mL for certain derivatives, suggesting strong antibacterial properties .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Ethyl-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde?

- Methodological Answer : The compound can be synthesized via reductive amination or palladium-catalyzed coupling.

- Reductive Amination : React 1-ethyl-1H-indole-3-carbaldehyde with thiophen-2-ylamine in dichloroethane using sodium triacetoxyborohydride (STAB) as a reducing agent. Monitor reaction completion via TLC and purify via column chromatography .

- Pd-Catalyzed Amidation : Use Pd₂(dba)₃ and BINAP as catalysts with Cs₂CO₃ as a base in toluene at 110°C. Optimize ligand-to-metal ratios (e.g., 0.5–2 mol% Pd) to improve yield .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard.

- Grow crystals via slow evaporation in ethanol or dichloromethane.

- Refine data using SHELXL (for bond lengths/angles) and validate with Mercury CSD 2.0 for packing analysis .

- Compare experimental bond parameters (e.g., C(9)-N(1) = 1.376 Å) with DFT-optimized geometries (B3LYP/6-31G*) to confirm accuracy .

Q. What spectroscopic techniques are critical for characterizing intermediates?

- Methodological Answer :

- ¹H NMR : Identify aldehyde protons (δ 9.8–10.2 ppm) and thiophene aromatic signals (δ 6.8–7.5 ppm). Use deuterated DMSO or CDCl₃ for solubility .

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT guide the design of derivatives?

- Methodological Answer :

- Perform geometry optimization (B3LYP/6-31G*) to predict reactive sites. For example, the aldehyde group and thiophene ring are electron-deficient, favoring nucleophilic attacks .

- Calculate Fukui indices to identify electrophilic/nucleophilic regions for functionalization (e.g., oxime formation at the aldehyde) .

Q. How to resolve discrepancies between experimental and theoretical bond parameters?

- Methodological Answer :

- Cross-validate XRD data with DFT results. For example, if theoretical C-N bond lengths deviate >0.02 Å, re-examine basis set choice (e.g., switch to def2-TZVP) or solvent effects in simulations .

- Use Hirshfeld surface analysis (e.g., CrystalExplorer) to assess intermolecular forces (e.g., C-H···O interactions) that may distort bond angles .

Q. What strategies optimize regioselective functionalization of the indole core?

- Methodological Answer :

- Electrophilic Substitution : Use iodine in acetonitrile at 0°C for C-6 iodination, leveraging the electron-donating ethyl group to direct substitution .

- Microwave-Assisted Synthesis : Reduce reaction times for oxime formation (e.g., 30 minutes at 80°C vs. 6 hours reflux) .

Q. How to design multicomponent reactions (MCRs) using this compound?

- Methodological Answer :

- Combine with amines and ketones in ethanol under reflux to form Schiff bases or indole-fused heterocycles.

- Use Hantzsch reaction conditions (NH₄OAc, acetic acid) to synthesize pyridoindoles, monitoring progress via LC-MS .

Q. How to refine crystal structures using SHELX software?

- Methodological Answer :

- Input raw data (HKL files) into SHELXL for least-squares refinement. Adjust thermal parameters (Ueq) and validate via R-factor convergence (<5%).

- Detect twinning or disorder using PLATON; apply TWIN/BASF commands if needed .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.